molecular formula C8H7ClN4S B095659 5-(4-Chlorophenylthiomethyl)Tetrazole CAS No. 18527-31-6

5-(4-Chlorophenylthiomethyl)Tetrazole

Cat. No.: B095659
CAS No.: 18527-31-6
M. Wt: 226.69 g/mol
InChI Key: CHUZWYSHNLSTHB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylthiomethyl)Tetrazole is a heterocyclic compound with the molecular formula C₈H₇ClN₄S. It is characterized by a tetrazole ring substituted with a 4-chlorophenylthiomethyl group. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenylthiomethyl)Tetrazole typically involves the reaction of 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenylthiomethyl)Tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles .

Scientific Research Applications

5-(4-Chlorophenylthiomethyl)Tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenylthiomethyl)Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenylthiomethyl)Tetrazole
  • 5-(4-Methylphenylthiomethyl)Tetrazole
  • 5-(4-Nitrophenylthiomethyl)Tetrazole

Uniqueness

5-(4-Chlorophenylthiomethyl)Tetrazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUZWYSHNLSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370958
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-31-6
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3,4-tetrazole
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